molecular formula C16H24O2 B14834101 3-(Cyclohexylmethyl)-2-isopropoxyphenol

3-(Cyclohexylmethyl)-2-isopropoxyphenol

Cat. No.: B14834101
M. Wt: 248.36 g/mol
InChI Key: PIJQSFSAVTUKQB-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-isopropoxyphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexylmethyl group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of 2-isopropoxyphenol with cyclohexylmethyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and reduce the reaction time. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-isopropoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylmethyl)-2-methoxyphenol
  • 3-(Cyclohexylmethyl)-2-ethoxyphenol
  • 3-(Cyclohexylmethyl)-2-propoxyphenol

Uniqueness

3-(Cyclohexylmethyl)-2-isopropoxyphenol is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The isopropoxy group provides steric hindrance and influences the compound’s reactivity, while the cyclohexylmethyl group enhances its hydrophobicity and stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-14(9-6-10-15(16)17)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3

InChI Key

PIJQSFSAVTUKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)CC2CCCCC2

Origin of Product

United States

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